molecular formula C12H14F3N5O B8395323 [1-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl]methanol

[1-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl]methanol

Cat. No. B8395323
M. Wt: 301.27 g/mol
InChI Key: OSAUNKNGXDRWOR-UHFFFAOYSA-N
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Description

[1-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl]methanol is a useful research compound. Its molecular formula is C12H14F3N5O and its molecular weight is 301.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality [1-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl]methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [1-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl]methanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

[1-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl]methanol

Molecular Formula

C12H14F3N5O

Molecular Weight

301.27 g/mol

IUPAC Name

[1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl]methanol

InChI

InChI=1S/C12H14F3N5O/c13-12(14,15)11-17-16-9-1-2-10(18-20(9)11)19-5-3-8(7-21)4-6-19/h1-2,8,21H,3-7H2

InChI Key

OSAUNKNGXDRWOR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CO)C2=NN3C(=NN=C3C(F)(F)F)C=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A stirred solution of 6-chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine (5.56 g, 25 mmol), piperidin-4-ylmethanol (3.17 g, 27.50 mmol) and DIPEA (5.66 mL, 32.50 mmol) in DMF (50 mL) was heated at 70° C. for 1 hour. The solution was evaporated and partitioned between DCM and 1M aqueous K2CO3. The organic phase was washed with brine, dried over MgSO4, evaporated and triturated with ether. The precipitate was collected by filtration, washed with ether and dried under vacuum to afford [1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl]methanol (6.68 g, 89%) as a cream crystalline solid.
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50 mL
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